molecular formula C12H21NaO35S8 B12859873 Sucroseoctasulfate xsodium salt

Sucroseoctasulfate xsodium salt

Cat. No.: B12859873
M. Wt: 1004.8 g/mol
InChI Key: AUAYLRSBUXJFCP-AKSHDPDZSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

Sucroseoctasulfate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, chlorosulfonic acid, and organic bases like pyridine . The reactions are typically carried out under controlled temperature and pressure to ensure the desired modifications.

Major Products Formed

The major products formed from these reactions include various sulfate derivatives of sucrose, which have unique properties and applications in different fields .

Mechanism of Action

The mechanism of action of sucroseoctasulfate sodium salt involves its ability to form a thin protective layer on mucosal surfaces. This layer protects the underlying tissues from damage caused by acids and enzymes . It interacts with fibroblast growth factor receptors and other molecular targets to exert its protective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sucroseoctasulfate sodium salt is unique due to its high degree of sulfation, which imparts distinct properties such as enhanced solubility and reactivity. Its ability to form protective layers on biological tissues makes it particularly valuable in medical applications .

Properties

Molecular Formula

C12H21NaO35S8

Molecular Weight

1004.8 g/mol

IUPAC Name

sodium;[(2R,3R,4S,5S)-3,4-disulfooxy-5-(sulfooxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl sulfate

InChI

InChI=1S/C12H22O35S8.Na/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18;/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36);/q;+1/p-1/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1

InChI Key

AUAYLRSBUXJFCP-AKSHDPDZSA-M

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.